N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide

Description

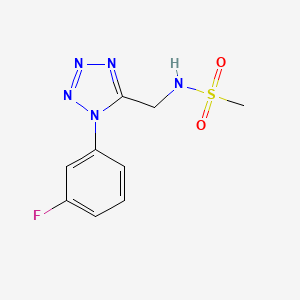

N-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide is a sulfonamide-tetrazole hybrid compound characterized by a 3-fluorophenyl group attached to the tetrazole ring and a methanesulfonamide moiety linked via a methyl group. The 3-fluoro substitution on the phenyl ring may influence electronic and steric properties, affecting receptor interactions and pharmacokinetics.

Properties

IUPAC Name |

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN5O2S/c1-18(16,17)11-6-9-12-13-14-15(9)8-4-2-3-7(10)5-8/h2-5,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDVNZBZLBGQEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=NN=NN1C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile. For example, 3-fluorobenzonitrile can be reacted with sodium azide in the presence of a suitable catalyst to form 3-fluorophenyl tetrazole.

Attachment of the Methanesulfonamide Group: The methanesulfonamide group can be introduced by reacting the tetrazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Oxidation Reactions: The sulfonamide group can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and catalysts such as iron or aluminum chloride.

Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide are typically employed.

Major Products Formed

Substitution Reactions: Halogenated derivatives of the compound.

Reduction Reactions: Amino derivatives.

Oxidation Reactions: Sulfone derivatives.

Scientific Research Applications

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. The fluorophenyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes. The methanesulfonamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Key Structural Features

Structural Insights :

Physicochemical and Spectroscopic Properties

Comparative Data

Observations :

Functional Insights :

- The target compound’s 3-fluorophenyl group may improve metabolic stability over non-fluorinated analogs like losartan, which undergoes hepatic oxidation .

Biological Activity

The compound N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide is a tetrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Tetrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12F N5O2S. The presence of the tetrazole ring contributes to its unique pharmacological profile. The fluorophenyl group may enhance lipophilicity and influence receptor interactions, while the methanesulfonamide moiety is often associated with improved solubility and bioavailability.

Research indicates that tetrazole derivatives can interact with various biological targets, including:

- Receptor Modulation : Compounds like this compound may act as antagonists or agonists at specific receptors, influencing pathways such as the renin-angiotensin system.

- Enzyme Inhibition : Some tetrazoles exhibit inhibitory activity against enzymes involved in inflammatory processes or tumor growth, such as cyclooxygenases (COXs) and various kinases.

Efficacy in Preclinical Studies

A series of studies have evaluated the biological activity of related tetrazole compounds:

- Antihypertensive Effects : Certain tetrazole derivatives have demonstrated significant antihypertensive activity by inhibiting angiotensin II type 1 (AT1) receptors. For example, compounds with a similar structure showed a dose-dependent reduction in blood pressure in animal models .

- Anticancer Activity : In vitro studies have reported that tetrazole-containing compounds exhibit antiproliferative effects against several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 2.4 to 5.1 mM, indicating moderate potency .

Case Study 1: Antitumor Activity

A recent study investigated a related compound's ability to inhibit tumor growth by targeting the Notch-Akt signaling pathway in breast cancer cells. The compound induced apoptosis and G2/M phase arrest in cancer cells, suggesting a promising therapeutic avenue for breast cancer treatment .

Case Study 2: Antihypertensive Effects

Another study highlighted the antihypertensive properties of tetrazole derivatives in rat models. The results indicated that these compounds could effectively lower blood pressure through non-competitive inhibition of AT1 receptors, with enhanced efficacy observed when specific substituents were present on the tetrazole ring .

Data Summary

The following table summarizes key findings from various studies on related tetrazole compounds:

| Compound Name | Biological Activity | IC50 (mM) | Mechanism |

|---|---|---|---|

| Compound A | Antiproliferative | 2.4 | Receptor inhibition |

| Compound B | Antihypertensive | - | AT1 receptor antagonism |

| Compound C | Apoptosis induction | 3.8 | Notch-Akt pathway inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.